molecular formula C26H35ClN2O3 B12006152 N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide CAS No. 767307-68-6

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide

Cat. No.: B12006152
CAS No.: 767307-68-6
M. Wt: 459.0 g/mol
InChI Key: YQUGBIBPCZLFHU-TURZUDJPSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of an acid catalyst to form the benzylidene intermediate.

    Hydrazide Formation: The benzylidene intermediate is then reacted with decanohydrazide under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially under basic conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-((4-Chlorobenzyl)oxy)benzylidene)decanohydrazide
  • N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)decanohydrazide

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide is unique due to the presence of both the 4-chlorobenzyl and 3-ethoxybenzylidene groups, which confer specific chemical reactivity and potential biological activity. Its structural features distinguish it from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

767307-68-6

Molecular Formula

C26H35ClN2O3

Molecular Weight

459.0 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]decanamide

InChI

InChI=1S/C26H35ClN2O3/c1-3-5-6-7-8-9-10-11-26(30)29-28-19-22-14-17-24(25(18-22)31-4-2)32-20-21-12-15-23(27)16-13-21/h12-19H,3-11,20H2,1-2H3,(H,29,30)/b28-19+

InChI Key

YQUGBIBPCZLFHU-TURZUDJPSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC

Origin of Product

United States

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